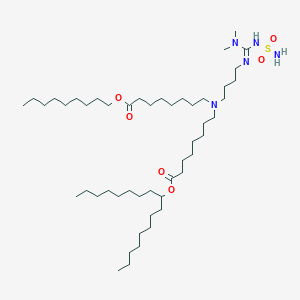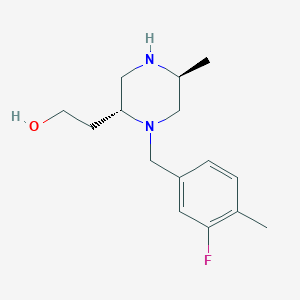![molecular formula C13H24N2O2 B13350593 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves a multi-step process. One common method includes the cycloaddition reaction of imine compounds with cyclic anhydrides . This reaction is often carried out under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally friendly is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the oxazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of heterochromatin protein (HP1γ) through the AMPK/mTOR pathway . This inhibition can lead to reduced cellular senescence and improved cellular function.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazepine: Another heterocyclic compound with antioxidant properties.
1,2,3-Triazole: Known for its wide range of biological activities.
Dihydrobenz[e][1,4]oxazepin-2(3H)-one: Exhibits anthelmintic properties.
Uniqueness
1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is unique due to its specific ring structure, which combines elements of both pyridine and oxazepine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(3-methylbutyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)4-6-15-12-3-5-14-7-11(12)8-17-9-13(15)16/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
BQKCEHDIUBBVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2CCNCC2COCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13350525.png)
![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)






![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)

![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

